N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
描述
属性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-19(2)20-5-8-23(9-6-20)29-27(34)26(33)28-18-25(32-15-13-30(3)14-16-32)21-7-10-24-22(17-21)11-12-31(24)4/h5-10,17,19,25H,11-16,18H2,1-4H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMLIDUFYBASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Analogues
Key oxalamide derivatives with structural or functional similarities include:
Key Observations:
- Target vs. BNM-III-170: Both contain aromatic N1-substituents and complex N2-side chains, but BNM-III-170’s guanidinomethyl group suggests ionic interactions (e.g., with viral glycoproteins), while the target’s piperazine/indoline may favor CNS receptor binding .
- Target vs. S336 : S336’s dimethoxybenzyl and pyridinylethyl groups enhance solubility and flavor receptor (hTAS1R1/hTAS1R3) agonism, contrasting with the target’s lipophilic and pharmacophore-like features .
- Target vs. Food Additives : Flavor-oriented oxalamides (e.g., S336) prioritize metabolic stability and low toxicity, whereas the target’s indoline/piperazine moieties may increase metabolic complexity .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis involves coupling oxalyl chloride with substituted amines. Key steps include:
- Step 1 : React 4-isopropylphenylamine with oxalyl chloride under inert atmosphere (N₂/Ar) to form the N1-oxalamide intermediate.
- Step 2 : Introduce the secondary amine (2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Catalysts : Use triethylamine or DMAP to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl phenyl protons at δ 1.2–1.4 ppm, piperazine methyl at δ 2.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity (>98%) and detect impurities .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C: 64.5%, H: 7.2%, N: 15.7%) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) over 48–72 hours .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination of the aryl ring) impact target binding and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 3-fluoro vs. 4-isopropylphenyl) via molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
- LogP Analysis : Measure partition coefficients (HPLC-derived) to correlate lipophilicity with membrane permeability .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 30 min preferred) .
Q. What computational strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell lines) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to explore conformational flexibility affecting binding affinity .
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-QTOF-MS to identify degradants .
- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradation products .
- Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic fate in hepatocyte models .
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